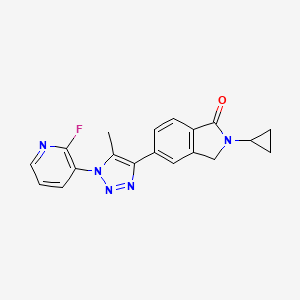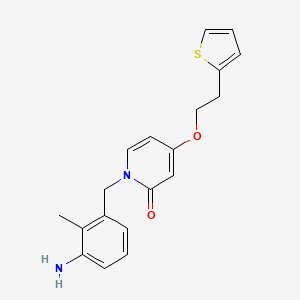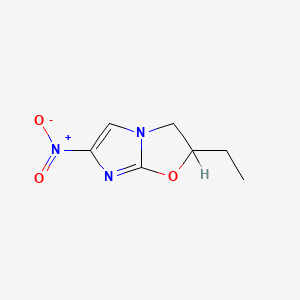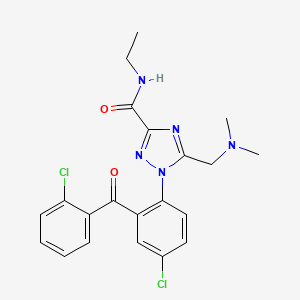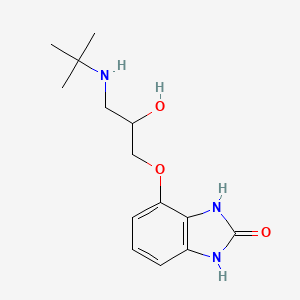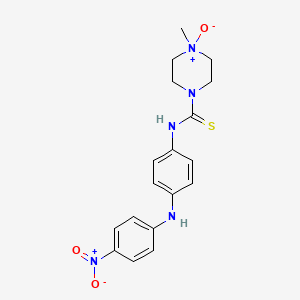![molecular formula C26H29N5O2 B1668539 1-(4-(4-氨基-5-(3-甲氧基苯基)-7H-吡咯并[2,3-d]嘧啶-7-基)苯乙基)哌啶-4-醇 CAS No. 234772-64-6](/img/structure/B1668539.png)
1-(4-(4-氨基-5-(3-甲氧基苯基)-7H-吡咯并[2,3-d]嘧啶-7-基)苯乙基)哌啶-4-醇
描述
CGP-77675 is a potent and selective Src family kinase (SFK) inhibitor. CGP-77675 inhibited phosphorylation of peptide substrates and autophosphorylation of purified Src (IC50: 5-20 and 40 nM, respectively). The dual inhibition of Src and GSK-3 signaling by CGP 77675 and CHIR 99021 was found to maintain mouse embryonic stem cell (mESC) self-renewal and pluripotency marker expression as efficiently as the dual inhibition of MAPK and GSK-3 by PD 0325901 and CHIR 99021.
科学研究应用
Embryonic Stem Cell Research
CGP-77675 has been found to maintain mouse embryonic stem cell (mESC) self-renewal and pluripotency marker expression. This is achieved through the dual inhibition of Src and GSK-3 signaling pathways, which is as efficient as the conventional MAPK and GSK-3 inhibition .
Cancer Research
As a potent inhibitor of Src family kinases (SFKs), CGP-77675 is used in cancer research to study the role of SFKs in tumor growth and metastasis. It inhibits phosphorylation of peptide substrates and autophosphorylation of purified Src, which are critical processes in cancer cell proliferation and survival .
Signal Transduction Studies
CGP-77675’s ability to inhibit SFKs like Lck and c-Yes with low nanomolar IC50 values makes it a valuable tool for signal transduction studies. Researchers use it to elucidate the role of SFKs in various cellular processes .
作用机制
Target of Action
CGP-77675, also known as 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol, is a potent inhibitor of Src family kinases (SFKs) . The primary targets of CGP-77675 are Src, EGFR, KDR, v-Abl, and Lck . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, migration, and survival .
Mode of Action
CGP-77675 inhibits the phosphorylation of peptide substrates and autophosphorylation of purified Src . It also inhibits Src, EGFR, KDR, v-Abl, and Lck with IC50s of 5-20, 40, 20, 150, 1000, 310, and 290 nM, respectively . By inhibiting these kinases, CGP-77675 disrupts the signaling pathways they are involved in, leading to altered cellular functions .
Biochemical Pathways
The biochemical pathways affected by CGP-77675 are those regulated by its target proteins. For instance, Src is involved in multiple signaling pathways, including the PI3K/Akt pathway, the Ras/MAPK pathway, and the JAK/STAT pathway . By inhibiting Src, CGP-77675 can potentially affect all these pathways and their downstream effects .
Pharmacokinetics
It is noted that cgp-77675 is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The impact of these properties on the bioavailability of CGP-77675 would need further investigation.
Result of Action
The inhibition of Src and other kinases by CGP-77675 can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the parathyroid hormone-induced bone resorption in rat fetal long bone cultures .
属性
IUPAC Name |
1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPXZZWTHIZICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178033 | |
| Record name | CGP-77675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol | |
CAS RN |
234772-64-6 | |
| Record name | CGP-77675 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234772646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-77675 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-77675 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQH27E0WRV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



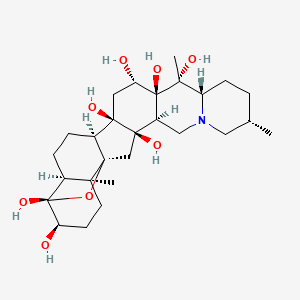
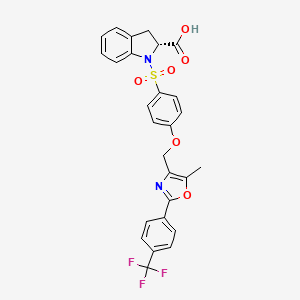
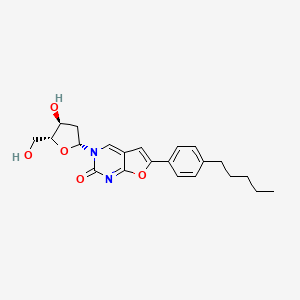

![1-[(2-Chlorophenyl)methyl]-5'-phenyl-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668462.png)
![5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668463.png)
